5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a thiophene ring substituted with a nitropyridine group and a carboxylic acid group. This compound is of interest in various fields such as medical research, environmental research, and industrial research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with nitropyridine derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be further modified to introduce the nitropyridine group and the carboxylic acid group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Mechanism of Action
The mechanism of action of 5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitropyridine group can interact with enzymes and receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2′-Dithiobis(5-nitropyridine): A compound with a similar nitropyridine group but different structural features.
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the nitropyridine group.
Uniqueness
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both the nitropyridine and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-nitropyridin-2-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-4-3-8(17-9)7-2-1-6(5-11-7)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFMCXMZKFOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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